2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
“2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceuticals due to its bioactivity . The compound also has a thiophene ring, a sulfur-containing heterocycle that is found in many important drugs . The presence of fluorine atoms can enhance the compound’s stability, bioavailability, and ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene ring, and fluorine atoms attached to the benzene ring . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzamides can undergo various reactions, including hydrolysis and substitution reactions . Thiophenes can participate in electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of fluorine atoms and the thiophene ring could influence properties like solubility, stability, and reactivity .Properties
IUPAC Name |
2,6-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NOS/c18-12-5-3-6-13(19)15(12)16(21)20-11-17(8-1-2-9-17)14-7-4-10-22-14/h3-7,10H,1-2,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRHKNYFUNVMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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